Triethyl propane-1,1,2-tricarboxylate
Overview
Description
Triethyl propane-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H20O6. It is a tricarboxylate ester derived from propane-1,1,2-tricarboxylic acid. This compound is known for its applications as a plasticizer, particularly in the production of polylactic acid (PLA) plastics .
Preparation Methods
Triethyl propane-1,1,2-tricarboxylate can be synthesized through the esterification of propane-1,1,2-tricarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Chemical Reactions Analysis
Triethyl propane-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Esterification: The formation of this compound itself is an esterification reaction.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propane-1,1,2-tricarboxylic acid and ethanol.
Oxidation and Reduction:
Scientific Research Applications
Triethyl propane-1,1,2-tricarboxylate is primarily used as a plasticizer in the production of polylactic acid (PLA) plastics. PLA is a biodegradable polymer derived from renewable resources, making it an environmentally friendly alternative to traditional plastics. The addition of this compound improves the flexibility and durability of PLA, enhancing its mechanical properties .
Mechanism of Action
As a plasticizer, triethyl propane-1,1,2-tricarboxylate works by embedding itself between the polymer chains of PLA, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in a more flexible and less brittle material. The compound does not have a specific molecular target or pathway, as its primary function is to modify the physical properties of the polymer .
Comparison with Similar Compounds
Triethyl propane-1,1,2-tricarboxylate can be compared to other plasticizers, such as:
Tributyl propane-1,2,3-tricarboxylate: Another tricarboxylate ester used as a plasticizer with similar properties.
Trioctyl propane-1,2,3-tricarboxylate: A plasticizer with longer alkyl chains, providing different mechanical properties.
Dibutyl methyl succinate: A plasticizer derived from succinic acid, used in various polymer applications.
This compound is unique due to its specific ester structure, which provides a balance of flexibility and durability in PLA applications.
Properties
IUPAC Name |
triethyl propane-1,1,2-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRIBGHCMHLSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287451 | |
Record name | Triethyl propane-1,1,2-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6945-45-5 | |
Record name | NSC51137 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51137 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triethyl propane-1,1,2-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60287451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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